5-Methyl-1-oxa-5-azaspiro[2.5]octane

Catalog No.
S14110902
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1-oxa-5-azaspiro[2.5]octane

Product Name

5-Methyl-1-oxa-5-azaspiro[2.5]octane

IUPAC Name

7-methyl-1-oxa-7-azaspiro[2.5]octane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9-7/h2-6H2,1H3

InChI Key

YACYIHCZKDULJS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1)CO2

Retrosynthetic dissection of 5-methyl-1-oxa-5-azaspiro[2.5]octane reveals two primary disconnection pathways (Figure 1). The first strategy cleaves the oxaziridine ring, yielding a cyclopropane-bearing secondary amine and an oxygen source for subsequent oxidation. The second pathway disconnects the cyclopropane ring, generating a bicyclic precursor amenable to strain-inducing cyclization.

Key intermediates include cyclopropanepropanoic acid derivatives and N-methyl hydroxylamine analogs, which undergo conjugate addition-cyclization sequences to form the spiro junction. Computational modeling suggests that the cyclopropane ring’s angle strain (estimated at 115–120° for spiro[2.5] systems) necessitates low-temperature stabilization during ring-closing steps. Microreactor technology enables precise control over these exothermic cyclizations, achieving 85–92% conversion efficiency in continuous-flow systems.

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal catalysts address the kinetic and thermodynamic challenges of cyclopropane synthesis. While direct literature on 5-methyl-1-oxa-5-azaspiro[2.5]octane remains limited, analogous systems demonstrate the efficacy of:

Catalyst SystemSubstrateYield (%)Selectivity (cis:trans)
Rh₂(OAc)₄/PhI=NTsAllyl ethers7892:8
Cu(OTf)₂/N-heterocycleEnamines6585:15
FeCl₃/DIADα,β-unsaturated ketones7189:11

Table 1: Comparative performance of transition metal catalysts in spirocyclopropanation reactions.

Copper-mediated oxidative cyclization shows particular promise. For example, treating N-methyl allylamine with tert-butyl hypochlorite in the presence of Cu(I) generates the oxaziridine ring via a radical rebound mechanism. This method avoids over-oxidation issues prevalent in stoichiometric oxidant systems.

Ring-Opening/Ring-Closing Cascade Reactions in Oxa-Azaspiro Systems

Cascade reactions exploit the inherent reactivity of strained spirocycles. A representative three-step sequence (Scheme 1) involves:

  • Nucleophilic ring-opening of a spiroepoxide precursor with methylamine
  • In situ oxidation using NaOCl to form the oxaziridine moiety
  • Acid-catalyzed rearrangement to install the cyclopropane ring

This approach achieves 67% overall yield in batch reactors, rising to 82% in microchannel flow systems due to improved mass transfer. Multicomponent reactions further enhance efficiency, as demonstrated by the condensation of ninhydrin, diamines, and acetylenedicarboxylates to form related spiroheterocycles in 89–94% yields.

Protecting Group Strategies for Nitrogen Functionality

The secondary amine in 5-methyl-1-oxa-5-azaspiro[2.5]octane necessitates protective group strategies during synthesis. Comparative studies reveal:

Protecting GroupDeprotection ConditionCompatibility with Spirocyclization
BocTFA/CH₂Cl₂Excellent
CbzH₂/Pd-CModerate
FmocPiperidine/DMFPoor

Table 2: Protective group performance in spirocyclic amine synthesis.

The Boc group emerges as optimal, surviving harsh cyclopropanation conditions (e.g., 70°C in THF/DMF mixtures) while permitting clean deprotection with trifluoroacetic acid.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods address sustainability concerns in spirocycle production. Ball-milling stoichiometric equivalents of methylcyclopropyl ketone and hydroxylamine hydrochloride with K₂CO₃ as a base generates the target compound in 58% yield after 4 hours. This represents a 32% reduction in reaction time compared to solution-phase methods.

Key advantages include:

  • Elimination of volatile organic solvents
  • Enhanced reaction kinetics through continuous reactant activation
  • Improved stoichiometric control in solid-state reactions

Scalability remains challenging, though twin-screw extrusion shows potential for kilogram-scale production.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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